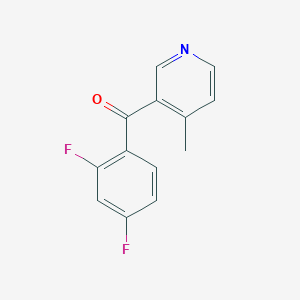

3-(2,4-Difluorobenzoyl)-4-methylpyridine

Vue d'ensemble

Description

“3-(2,4-Difluorobenzoyl)-4-methylpyridine” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that the compound may have properties similar to other difluorobenzoyl compounds12.

Synthesis Analysis

The synthesis of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” is not explicitly documented in the available resources. However, related compounds such as “3-(2,4-Difluorobenzoyl)propionic Acid” have been synthesized for research and development purposes4. The synthesis of such compounds often involves the use of difluorobenzoyl chloride5.Molecular Structure Analysis

The molecular structure of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” is not directly available. However, related compounds like “2,4-Difluorobenzoyl chloride” have a molecular weight of 176.55 and a linear formula of F2C6H3COCl56.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(2,4-Difluorobenzoyl)-4-methylpyridine”. However, related compounds have been used in various chemical synthesis studies1.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” are not directly available. However, “2,4-Difluorobenzoyl chloride” has a density of 1.403 g/mL at 25 °C (lit.) and a refractive index n20/D 1.5114 (lit.)16.Applications De Recherche Scientifique

1. Supramolecular Chemistry and Crystal Structures

The compound has been investigated for its role in forming supramolecular structures. For example, studies have shown the formation of lanthanide ternary complexes with related compounds, highlighting the ability of such compounds to engage in complex crystal structures and potentially serve as frameworks for further chemical developments. These structures have been characterized through various techniques such as single-crystal X-ray diffraction, elemental analysis, and thermoanalysis, demonstrating the intricate interactions and bonding within these complexes (Du, Ren, & Zhang, 2020).

2. Molecular Salts Formation and Hydrogen Bonding

The compound and its derivatives are involved in the formation of molecular salts through proton transfer processes. The structures formed are stabilized by extensive hydrogen bonding and other non-covalent interactions, leading to the formation of 1D to 3D framework structures. This property is crucial for the development of various chemical applications, including the design of materials with specific structural and bonding characteristics (Khalib et al., 2014).

3. Photophysical Characterization

Compounds structurally similar to 3-(2,4-Difluorobenzoyl)-4-methylpyridine have been synthesized and characterized, revealing interesting photophysical properties. For instance, derivatives have been used to study the emission quantum yields in solid-state, demonstrating the compound's potential in photophysical applications. The fluorescence features and the impact of molecular arrangement in the lattice or co-crystallization on emission properties highlight its relevance in materials science and optoelectronic applications (Grepioni et al., 2015).

4. Synthesis and Structural Analysis

The compound's derivatives have been a subject of synthesis and detailed structural analysis. Studies include the synthesis of related molecular structures and the comprehensive analysis of their crystal and molecular structure through techniques like X-ray diffraction and NMR spectroscopy. These analyses provide deep insights into the molecular geometry, electronic structure, and the nature of bonding within these compounds, laying a foundation for their application in various fields of chemistry (Thornton & Jarman, 1990).

Safety And Hazards

The safety and hazards of “3-(2,4-Difluorobenzoyl)-4-methylpyridine” are not directly available. However, “2,4-Difluorobenzoyl chloride” is considered hazardous and can cause severe skin burns and eye damage8.

Orientations Futures

There is no specific information available on the future directions of “3-(2,4-Difluorobenzoyl)-4-methylpyridine”. However, related compounds are being used in various research and development activities9.

Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive analysis, further research and laboratory testing would be required.

Propriétés

IUPAC Name |

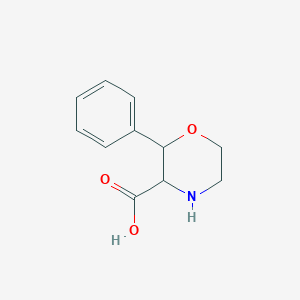

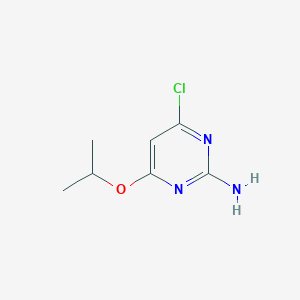

(2,4-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZQIOVEJKKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)